(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid
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Overview
Description
2-Amino-9,10-epoxy-8-oxodecanoic acid is a non-proteinogenic alpha-amino acid.
Scientific Research Applications
Histone Deacetylase Inhibition
- The amino acid is a component of the cyclic tetrapeptide chlamydocin, showing potential in inhibiting histone deacetylases (HDACs), enzymes that regulate gene expression. Modifications to its epoxyketone moiety have been studied for designing potent HDAC inhibitors (Islam et al., 2012).
Enzymatic Activities and Genetic Incorporation
- It has been genetically incorporated into proteins in Escherichia coli, utilizing its unique keto group reactivity for site-specific protein modifications under mild conditions (Huang et al., 2010).
Biocatalysis in Unnatural Amino Acid Synthesis
- This compound plays a role in the synthesis of unnatural amino acids (UAAs), with studies focusing on improving the activity of transaminases with non-native substrates for UAA biosynthesis (Almahboub et al., 2018).
Photochemical Synthesis and Self-Assembly
- The photochemistry of 2-oxooctanoic acid, a related compound, leads to the synthesis of a double-tailed surfactant product and spontaneous self-assembly into vesicles, contributing to membrane evolution studies (Griffith et al., 2014).
Building Blocks in Synthetic Chemistry
- It's considered a novel building block in synthetic chemistry, particularly in the context of "White Biotechnology" for green chemistry. This involves the biotechnological production of functionally diversified compounds for stereoselective or regioselective chemical syntheses (Stottmeister et al., 2005).
properties
Product Name |
(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO4/c11-7(10(13)14)4-2-1-3-5-8(12)9-6-15-9/h7,9H,1-6,11H2,(H,13,14)/t7-,9?/m0/s1 |
InChI Key |
PFDHVDFPTKSEKN-JAVCKPHESA-N |
Isomeric SMILES |
C1C(O1)C(=O)CCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(O1)C(=O)CCCCCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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